![molecular formula C10H12N2O2 B1517923 7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1116232-42-8](/img/structure/B1517923.png)
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one, also known as 7A6M, is an organic compound belonging to the quinoline family. It has been studied extensively in recent years due to its potential applications in various areas of science and technology. 7A6M has been found to be a useful synthetic intermediate for a variety of organic compounds, and has also been investigated for its potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Testing
“7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one” is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .
Drug Discovery
This compound’s unique structure allows for various applications, such as drug discovery. It can be used in the development of new drugs, contributing to the advancement of medical science.
Organic Synthesis
“7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one” is also used in organic synthesis. Its unique structure makes it a valuable tool in the synthesis of complex organic molecules.
Fragment-Based Covalent Ligand Discovery
Although not directly related to “7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one”, similar compounds have been used in fragment-based covalent ligand discovery . This suggests potential applications of “7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one” in this field.
Synthesis of Heterocycles
Quinolones, a class of compounds to which “7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one” belongs, have been used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles often show unique biological activities .
Safety and Hazards
properties
IUPAC Name |
7-amino-6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-6-2-3-10(13)12-8(6)5-7(9)11/h4-5H,2-3,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMQCKSOIQPQIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-6-methoxy-1,2,3,4-tetrahydroquinolin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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